molecular formula C6H11NO3 B8734838 ETHYL ALLYLOXYCARBAMATE CAS No. 61807-43-0

ETHYL ALLYLOXYCARBAMATE

Cat. No.: B8734838
CAS No.: 61807-43-0
M. Wt: 145.16 g/mol
InChI Key: GFBZREMLIDQEMC-UHFFFAOYSA-N
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Description

Ethyl carbamate (EC), also known as urethane (CAS 51-79-6), is a naturally occurring or synthetically derived compound found in fermented foods and alcoholic beverages. EC forms via reactions between ethanol and nitrogen-containing compounds (e.g., urea, cyanide) during fermentation or distillation processes . Its presence in alcoholic beverages, particularly stone-fruit spirits and Chinese baijiu, has raised significant regulatory concerns, with concentrations often exceeding international limits (e.g., Canada’s 150 µg/L standard) .

Properties

CAS No.

61807-43-0

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

ethyl N-prop-2-enoxycarbamate

InChI

InChI=1S/C6H11NO3/c1-3-5-10-7-6(8)9-4-2/h3H,1,4-5H2,2H3,(H,7,8)

InChI Key

GFBZREMLIDQEMC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NOCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL ALLYLOXYCARBAMATE typically involves the reaction of ethyl chloroformate with prop-2-en-1-ol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate. The general reaction scheme is as follows:

C2H5OCOCl+CH2=CHCH2OHC2H5OCOOCH2CH=CH2+HCl\text{C}_2\text{H}_5\text{OCOCl} + \text{CH}_2=\text{CHCH}_2\text{OH} \rightarrow \text{C}_2\text{H}_5\text{OCOOCH}_2\text{CH=CH}_2 + \text{HCl} C2​H5​OCOCl+CH2​=CHCH2​OH→C2​H5​OCOOCH2​CH=CH2​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

ETHYL ALLYLOXYCARBAMATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the carbamate group to an amine group.

    Substitution: Nucleophilic substitution reactions can replace the ethyl or prop-2-en-1-yl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH^-) and amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted carbamates.

Scientific Research Applications

ETHYL ALLYLOXYCARBAMATE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of ETHYL ALLYLOXYCARBAMATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Carbamates

Ethyl 2-Chloroethylcarbamate (CAS 6329-26-6)

  • Structure : Ethyl 2-chloroethylcarbamate differs from EC by the substitution of a chlorine atom on the ethyl group.
  • Applications : Unlike EC, which is primarily a fermentation byproduct, this compound is synthetically produced for use as an intermediate in pharmaceuticals (e.g., prodrugs) and agrochemicals (e.g., pesticides) .

Urethan (Ethyl Carbamate)

  • Synonym: Urethan is an alternative name for ethyl carbamate.
  • Carcinogenicity: Studies in mice demonstrate that urethan induces pulmonary tumors, with susceptibility determined by intrinsic tissue factors rather than host genetics . This contrasts with EC’s systemic carcinogenic effects linked to metabolic activation .

Carbasalate Calcium (CAS 5749-67-7)

  • Structure : A calcium-bound carbamate derivative of acetylsalicylic acid.

Analytical and Regulatory Data

Table 1: Ethyl Carbamate Levels in Chinese Baijiu (µg/L)

Type EC in Raw Spirit EC in Finished Product
Fengxiang 822.23 168.24
Nongxiang 298.21 191.89
Qingxiang Not reported 46.23
Zhimaxiang Not reported 214.13

Source: Zhang et al. (2016)

Table 2: EC Removal Efficiency via Secondary Distillation

Method EC Removal Rate
Pot Still 92.76%
Vacuum Distillation 89.55%
Atmospheric 81.46%

Source: Wu et al. (2015)

Health Risk Assessments

  • General Population: The mean daily EC exposure from Chinese baijiu is 8.09 ng/kg body weight, with a Margin of Exposure (MOE) of 37,083, indicating low risk for non-drinkers .
  • Heavy Drinkers: Daily EC exposure rises to 159.99 ng/kg body weight (MOE = 1,875), posing a significant carcinogenic risk (45.5% probability of exceeding safety thresholds) .
  • Global Intake : The FAO/WHO estimates mean dietary EC intake at 1.4 µg/person/day, with >50% from alcoholic beverages .

Mechanistic and Regulatory Insights

  • Carcinogenesis: EC’s metabolic activation via cytochrome P450 generates vinyl carbamate epoxide, a DNA-alkylating agent . Ethyl 2-chloroethylcarbamate may share similar pathways due to its reactive chloroethyl moiety .
  • Regulatory Gaps : Despite EC’s risks, only 7 countries regulate its levels in alcoholic beverages. Over 48.7% of Chinese baijiu samples exceed Canada’s 150 µg/L limit .

Q & A

Q. What are the established synthetic pathways for ethyl allyloxycarbamate, and how can researchers optimize reaction conditions for purity?

this compound synthesis typically involves carbamate formation via reaction of allyloxy amines with ethyl chloroformate. Key parameters include temperature control (0–5°C to minimize side reactions), solvent selection (e.g., dichloromethane for solubility), and stoichiometric ratios . Purity optimization requires post-synthesis techniques like column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water). Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (δ 1.2–1.4 ppm for ethyl CH3, δ 4.5–5.5 ppm for allyl protons) .

Q. What spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • NMR : ¹H and ¹³C NMR confirm structural integrity. Key signals: ethyl group (¹H: δ 1.2–1.4 ppm; ¹³C: δ 14–15 ppm), carbamate carbonyl (¹³C: δ 155–160 ppm) .
  • IR : Carbamate C=O stretch at ~1700 cm⁻¹, N-H stretch at ~3300 cm⁻¹.
  • HPLC-MS : Use reverse-phase columns with ESI-MS detection (expected [M+H]⁺ at m/z ~174) for quantification and impurity profiling .

Q. How should researchers design a literature review strategy to identify gaps in this compound applications?

  • Primary sources : Search SciFinder/Reaxys for peer-reviewed journals using keywords like "allyloxycarbamate derivatives" + "synthesis" or "biological activity."
  • Secondary sources : Use curated databases (PubMed, Web of Science) to filter high-impact studies.
  • Gap analysis : Compare mechanistic studies (e.g., hydrolysis kinetics) vs. applied research (e.g., polymer crosslinking) to identify understudied areas .

Advanced Research Questions

Q. How can contradictory data on this compound’s stability under varying pH conditions be resolved?

Conflicting stability studies (e.g., hydrolysis rates at pH 7 vs. pH 9) may arise from methodological differences. To resolve:

Standardize conditions : Use buffered solutions (e.g., phosphate buffer) at controlled ionic strength.

Monitor degradation : Employ UV-Vis spectroscopy (λ=220–240 nm for carbamate cleavage) or LC-MS to track byproducts.

Statistical analysis : Apply ANOVA to compare datasets; assess if discrepancies stem from instrumental error (e.g., calibration drift) or environmental factors (e.g., temperature fluctuations) .

Q. What experimental frameworks are suitable for studying this compound’s reactivity in polymer crosslinking?

  • Kinetic studies : Use rheometry to measure gelation times under varying initiator concentrations (e.g., AIBN at 60°C).
  • Mechanistic probes : Incorporate radical scavengers (e.g., TEMPO) to confirm free-radical pathways.
  • Crosslink density : Calculate via swelling experiments (Flory-Rehner theory) or DMA (storage modulus vs. temperature) .

Q. How can researchers ensure data integrity when analyzing this compound’s thermodynamic properties?

Adhere to ALCOA principles:

  • Attributable : Record raw DSC/TGA data (e.g., melting points, decomposition temps) with timestamps.
  • Legible : Use calibrated instruments (e.g., NIST-traceable thermocouples).
  • Contemporaneous : Document experimental conditions (e.g., heating rate 10°C/min) in lab notebooks.
  • Original : Archive chromatograms and spectra without post-processing.
  • Accurate : Validate results against reference compounds (e.g., ethyl acetate for comparative DSC) .

Methodological Guidance Table

Research Stage Key Tools Validation Criteria Common Pitfalls
SynthesisNMR, HPLC-MSPurity ≥95%, consistent spectral peaksSide reactions (e.g., over-alkylation)
Stability StudiesUV-Vis, LC-MSpH-dependent degradation kinetics (R²≥0.95)Buffer interference with detection
Polymer ApplicationRheometry, DMAReproducible gelation time (±5%)Uncontrolled oxygen inhibition

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